molecular formula C8H11N3OS2 B4403469 N-cyclopropyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide

N-cyclopropyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide

Cat. No. B4403469
M. Wt: 229.3 g/mol
InChI Key: XOQBDWGBPJVSBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide, also known as CT1, is a small molecule compound that has been studied for its potential therapeutic applications. CT1 is a thiadiazole derivative that has been shown to have anti-inflammatory and analgesic effects in preclinical studies.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide is not fully understood, but it is believed to involve the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation and immune responses. This compound has been shown to inhibit the activation of NF-κB and the expression of its downstream targets, including pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and analgesic effects in preclinical studies. This compound can reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. This compound can also reduce pain and inflammation by inhibiting the activation of nociceptive neurons. In addition, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-cyclopropyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide has several advantages for lab experiments, including its specificity and potency. This compound is a small molecule compound that can be easily synthesized and modified for structure-activity relationship studies. This compound has also been shown to have low toxicity and good bioavailability in preclinical studies. However, there are also limitations to using this compound in lab experiments, including its limited solubility and stability. This compound may also have off-target effects that need to be carefully evaluated.

Future Directions

There are several future directions for the study of N-cyclopropyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide. One direction is to further investigate the mechanism of action of this compound and its downstream targets. Another direction is to evaluate the efficacy of this compound in clinical trials for various inflammatory diseases and neurodegenerative diseases. This compound may also have potential applications in cancer therapy, as NF-κB is involved in the pathogenesis of various cancers. Finally, the synthesis of this compound and its analogs may be optimized for improved solubility and stability.

Scientific Research Applications

N-cyclopropyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide has been studied for its potential therapeutic applications in various disease models, including inflammatory pain, neuropathic pain, and autoimmune diseases. Preclinical studies have shown that this compound can reduce pain and inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

properties

IUPAC Name

N-cyclopropyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3OS2/c1-5-10-11-8(14-5)13-4-7(12)9-6-2-3-6/h6H,2-4H2,1H3,(H,9,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOQBDWGBPJVSBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)SCC(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>34.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49724525
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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